

# Application Notes and Protocols: ATR-IN-17 Kinase Assay Using p53 Substrate

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## Compound of Interest

Compound Name: Atr-IN-17

Cat. No.: B12413273

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## Introduction

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that collectively sense, signal, and repair DNA lesions.[1][2][3] ATR is primarily activated by single-stranded DNA (ssDNA) that arises from various forms of DNA damage and replication stress.[4] Upon activation, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and maintain genome stability.[1][5] One of the key substrates of ATR is the tumor suppressor protein p53.[6][7][8] ATR directly phosphorylates p53 at serine 15 and serine 37, which is a crucial step in the activation and stabilization of p53 in response to cellular stress.[6]

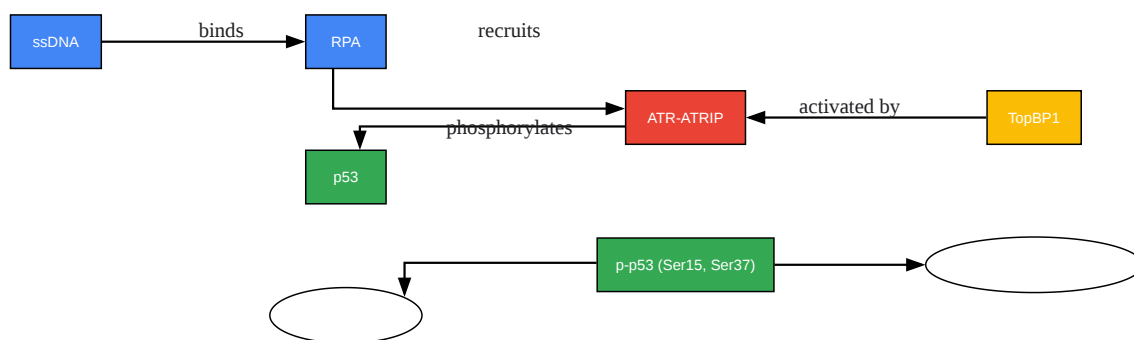
ATR inhibitors are a promising class of anti-cancer agents that can selectively target cancer cells, which often exhibit a higher dependency on the ATR pathway due to increased replication stress and defects in other DDR pathways, such as p53 deficiency.[1][5][9] **ATR-IN-17** is a potent and selective inhibitor of ATR kinase.[10] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of compounds like **ATR-IN-17** on ATR kinase using a p53 substrate.

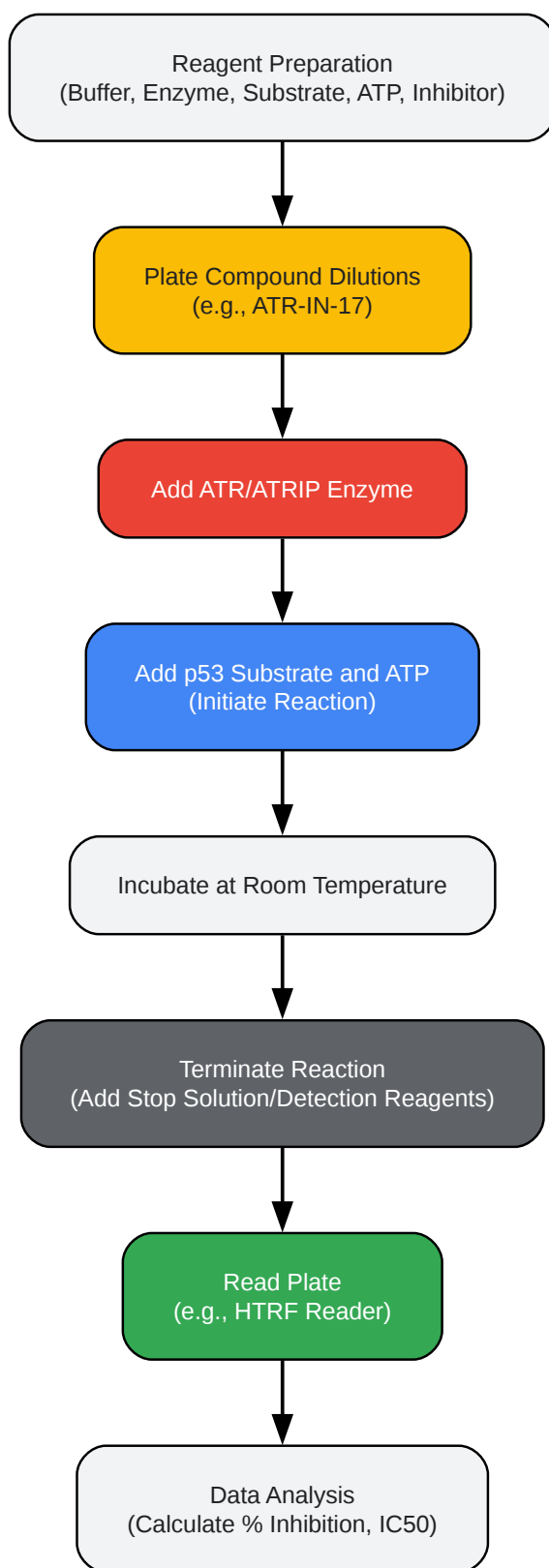
## ATR-p53 Signaling Pathway

In response to DNA damage or replication stress, ATR is recruited to sites of ssDNA coated by Replication Protein A (RPA).[2][4] The ATR-ATRIP complex is then activated, leading to the

phosphorylation of downstream targets, including Chk1 and p53.[1][5][11] Phosphorylation of p53 by ATR contributes to its stabilization and activation, leading to cell cycle arrest or apoptosis.[8]

DNA Damage  
(e.g., UV, Replication Stress)





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## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Links ATR and p53 through Replication Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
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